Volinanserin-d4 hydrochloride salt chemical properties
Volinanserin-d4 hydrochloride salt chemical properties
An In-Depth Technical Guide to Volinanserin-d4 Hydrochloride Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Volinanserin-d4 hydrochloride salt, a critical tool for researchers in pharmacology and drug development. We will delve into its chemical properties, synthesis, mechanism of action, and, most importantly, its application as an internal standard in advanced analytical methodologies. This document is intended for scientists and professionals who require a deep, practical understanding of this deuterated compound.
Introduction: The Significance of Volinanserin and its Deuterated Analog
Volinanserin, also known by its developmental code MDL-100,907, is a well-characterized and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It exhibits a strong binding affinity (Ki) of approximately 0.36 nM and demonstrates over 300-fold selectivity for the 5-HT2A receptor compared to other serotonergic receptors (like 5-HT2C), as well as α1-adrenergic and dopamine D2 receptors.[1][4][5] This high specificity has made Volinanserin an invaluable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor, which is implicated in conditions such as psychosis, insomnia, and depression.[1][6][7][8]
Volinanserin-d4 hydrochloride salt is the deuterium-labeled form of the parent compound, formulated as a hydrochloride salt to improve handling and solubility.[5][9][10] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5][11]
The Rationale for Deuteration:
The substitution of hydrogen with deuterium is a strategic modification with two primary benefits in pharmaceutical science:
-
Altering Metabolic Profiles: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic profile.[11][12]
-
Serving as an Ideal Internal Standard: For quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogs are the gold standard.[13][14] They are chemically almost identical to the non-labeled analyte, meaning they behave similarly during sample extraction and chromatographic separation. However, their increased mass allows them to be distinguished by the mass spectrometer.[5][14][15] This co-eluting, mass-differentiated standard enables precise correction for matrix effects and procedural variability, ensuring highly accurate and reproducible quantification.[14][15]
Volinanserin-d4 hydrochloride salt is primarily utilized in the second context, serving as a superior internal standard for the accurate measurement of Volinanserin in complex biological matrices.[5][16]
Physicochemical Properties
The fundamental properties of Volinanserin-d4 hydrochloride salt are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Chemical Name | (αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol hydrochloride | [5][10] |
| CAS Number | 1217617-73-6 | [5][9][17] |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [5] |
| Molecular Weight | 413.95 g/mol | [5][18] |
| Appearance | White to yellow crystalline solid | [17][19] |
| Storage | -20°C, protected from light and moisture | [4][19] |
| Stability | ≥ 4 years under proper storage conditions (for parent compound) | [19] |
| Solubility | Organic Solvents: Soluble in Dimethylformamide (DMF, ~25 mg/ml), Ethanol (~20 mg/ml), and Dimethyl Sulfoxide (DMSO, ~15 mg/ml). Aqueous Solvents: Sparingly soluble in aqueous buffers; slightly soluble in water. For aqueous solutions, first dissolve in an organic solvent like DMF and then dilute with the buffer. | [16][19] |
Synthesis and Structural Elucidation
The synthesis of Volinanserin is a multi-step process that requires precise stereochemical control to yield the active (R)-enantiomer. The introduction of deuterium is performed on a suitable precursor during this pathway.
Generalized Synthesis Pathway for Volinanserin:
-
Starting Material Protection: The synthesis often begins with a piperidine derivative, such as ethyl isonipecotate, which is protected with a Boc (tert-butyloxycarbonyl) group.[2][20]
-
Weinreb Amide Formation: The protected intermediate is converted to a Weinreb amide. This functional group is an excellent precursor for the subsequent ketone synthesis, as it resists over-addition of the organometallic reagent.[2][20]
-
Ketone Synthesis: The Weinreb amide reacts with the Grignard or organolithium reagent derived from 1,2-dimethoxybenzene to form the corresponding ketone.[2]
-
Stereoselective Reduction: The ketone is reduced to a secondary alcohol. This step is critical for establishing the correct stereochemistry.
-
Chiral Resolution: The resulting racemic alcohol is resolved to isolate the desired (R)-(+)-enantiomer.[2]
-
Deprotection and Alkylation: The Boc protecting group is removed, and the secondary amine on the piperidine ring is alkylated. For Volinanserin-d4, this alkylation is performed using a deuterated 4-fluorophenethyl bromide or a similar electrophile, which introduces the four deuterium atoms onto the ethyl bridge.[2]
-
Salt Formation: The final free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Pharmacology and Mechanism of Action
The pharmacological activity of Volinanserin-d4 is identical to that of its non-deuterated counterpart. Its primary mechanism of action is the competitive blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[21][22]
Mechanism of Antagonism:
-
Binding: Volinanserin binds with high affinity to the 5-HT2A receptor, physically occupying the binding site.[1][4]
-
Inhibition: This occupation prevents the endogenous neurotransmitter, serotonin, from binding and activating the receptor.[22]
-
Signal Transduction Blockade: By preventing serotonin binding, Volinanserin blocks the Gq/G11 signaling cascade typically initiated by 5-HT2A receptor activation. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately increase intracellular calcium and activate protein kinase C (PKC).
-
Physiological Consequence: The blockade of this excitatory pathway in key brain regions, such as the prefrontal cortex, is thought to mediate the antipsychotic, anti-hallucinogenic, and sleep-promoting effects observed with 5-HT2A antagonists.[6][7][21][23]
Application in Analytical Methodologies
The primary and most critical application of Volinanserin-d4 hydrochloride salt is as an internal standard (IS) for the quantification of Volinanserin in biological samples. The use of a stable isotope-labeled IS is mandated by regulatory bodies for bioanalytical method validation for its ability to ensure the highest level of accuracy and precision.
Causality Behind Using a Deuterated IS:
-
Correction for Extraction Inefficiency: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some analyte may be lost. Because the IS is added at the beginning and has nearly identical chemical properties, it will be lost at the same proportion as the analyte. The final analyte/IS ratio remains constant, correcting for this loss.
-
Correction for Matrix Effects: In LC-MS, co-eluting compounds from the biological matrix (salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. The deuterated IS co-elutes with the analyte and experiences the exact same suppression or enhancement, making the analyte/IS ratio a reliable measure, independent of matrix effects.[14]
Experimental Protocol: Quantification of Volinanserin in Human Plasma via LC-MS/MS
This protocol provides a validated, step-by-step methodology for a typical bioanalytical workflow.
1. Materials and Reagents:
-
Volinanserin reference standard
-
Volinanserin-d4 hydrochloride salt (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Volinanserin and Volinanserin-d4 HCl in methanol or DMSO.
-
Working Standard Solutions: Serially dilute the Volinanserin stock solution with 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 0.1 to 100 ng/mL).
-
Internal Standard Working Solution (10 ng/mL): Dilute the Volinanserin-d4 stock solution with 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (10 ng/mL) to each tube and briefly vortex. This step is crucial; the IS must be added before precipitation to account for all subsequent variability.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
Volinanserin: Q1: 374.2 -> Q3: 152.1 (Proposed transition based on structure)
-
Volinanserin-d4: Q1: 378.2 -> Q3: 152.1 (The fragment ion remains the same as deuterium is on the other part of the molecule)
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Volinanserin) and the internal standard (Volinanserin-d4).
-
Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Use a weighted (1/x²) linear regression.
-
Determine the concentration of unknown samples by interpolating their PAR values from the calibration curve.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Volinanserin - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Volinanserin-d4 Hydrochloride Salt | LGC Standards [lgcstandards.com]
- 10. Volinanserin-d4 Hydrochloride Salt_北京科量技术有限公司 [gjbzwzw.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. texilajournal.com [texilajournal.com]
- 16. 1217617-73-6|Volinanserin-d4 Hydrochloride Salt|Volinanserin-d4 Hydrochloride Salt|-范德生物科技公司 [bio-fount.com]
- 17. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]
- 18. scbt.com [scbt.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 22. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 23. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
